Cas no 87488-84-4 (1-(2-Bromophenyl)pyrazole)

1-(2-Bromophenyl)pyrazole structure
1-(2-Bromophenyl)pyrazole structure
상품 이름:1-(2-Bromophenyl)pyrazole
CAS 번호:87488-84-4
MF:C9H7BrN2
메가와트:223.069280862808
MDL:MFCD06659065
CID:719600
PubChem ID:2795433

1-(2-Bromophenyl)pyrazole 화학적 및 물리적 성질

이름 및 식별자

    • 1-(2-Bromophenyl)-1H-pyrazole
    • 1-(2-bromophenyl)pyrazole
    • 1H-Pyrazole,1-(2-bromophenyl)-
    • (2-bromophenyl)pyrazole
    • 1-(2-Bromo-phenyl)-1H-pyrazole
    • 1-(2-Bromophenyl)-1H-pyrazole (ACI)
    • DTXSID00383668
    • AKOS009563090
    • AB25920
    • J-502955
    • SCHEMBL4815370
    • 87488-84-4
    • QNDJHGODPWAKAO-UHFFFAOYSA-N
    • PS-7804
    • EN300-1897183
    • CS-0060463
    • MFCD06659065
    • SY273699
    • 1-(2-bromophenyl)-1H-pyrazole, AldrichCPR
    • 1-(2-Bromophenyl)pyrazole
    • MDL: MFCD06659065
    • 인치: 1S/C9H7BrN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H
    • InChIKey: QNDJHGODPWAKAO-UHFFFAOYSA-N
    • 미소: BrC1C(N2C=CC=N2)=CC=CC=1

계산된 속성

  • 정밀분자량: 221.97900
  • 동위원소 질량: 221.97926 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 152
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 분자량: 223.07
  • 소수점 매개변수 계산 참조값(XlogP): 2.9
  • 토폴로지 분자 극성 표면적: 17.8Ų

실험적 성질

  • 색과 성상: Liquid
  • 밀도: 1.5
  • 비등점: 296.6°C at 760 mmHg
  • 플래시 포인트: 133.2°C
  • 굴절률: 1.64
  • PSA: 17.82000
  • LogP: 2.63480

1-(2-Bromophenyl)pyrazole 보안 정보

1-(2-Bromophenyl)pyrazole 세관 데이터

  • 세관 번호:2933199090
  • 세관 데이터:

    중국 세관 번호:

    2933199090

    개요:

    2933199090. 기타 구조상 비조화 피리졸 환화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933199090. 구조물에는 수소화 여부와 관계없이 걸쭉하지 않은 피라졸 고리를 함유하고 있는 기타 화합물이다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

1-(2-Bromophenyl)pyrazole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Key Organics Ltd
PS-7804-1MG
1-(2-Bromophenyl)-1H-pyrazole
87488-84-4 >97%
1mg
£37.00 2025-02-09
Chemenu
CM189121-5g
1-(2-Bromo-phenyl)-1H-pyrazole
87488-84-4 97%
5g
$151 2023-02-01
abcr
AB223500-1 g
1-(2-Bromophenyl)-1H-pyrazole, 96%; .
87488-84-4 96%
1g
€117.00 2022-03-04
eNovation Chemicals LLC
D956855-5g
1-(2-Bromophenyl)-1H-pyrazole
87488-84-4 95%
5g
$130 2024-06-07
Chemenu
CM189121-10g
1-(2-Bromo-phenyl)-1H-pyrazole
87488-84-4 97%
10g
$424 2021-08-05
Enamine
EN300-1897183-0.05g
1-(2-bromophenyl)-1H-pyrazole
87488-84-4
0.05g
$83.0 2023-09-18
TRC
B694988-100mg
1-(2-Bromophenyl)pyrazole
87488-84-4
100mg
$ 64.00 2023-04-18
Enamine
EN300-1897183-2.5g
1-(2-bromophenyl)-1H-pyrazole
87488-84-4
2.5g
$198.0 2023-09-18
Key Organics Ltd
PS-7804-5G
1-(2-Bromophenyl)-1H-pyrazole
87488-84-4 >97%
5g
£300.00 2025-02-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0375-25g
1-(2-Bromo-phenyl)-1H-pyrazole
87488-84-4 97%
25g
4579.43CNY 2021-05-08

1-(2-Bromophenyl)pyrazole 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Tripotassium phosphate Solvents: Dimethylformamide ;  24 h, reflux
참조
Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes
Das, Amrita; et al, Chemical Communications (Cambridge, 2016, 52(56), 8695-8698

합성 방법 2

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: (1,3-Dihydro-1-methyl-3-phenyl-2H-imidazol-2-ylidene)diiodo(pyridine)palladium Solvents: Acetonitrile ;  24 h, 95 °C
참조
Structure-activity comparison in palladium-N-heterocyclic carbene (NHC) catalyzed arene C-H activation- functionalization
Mondal, Moumita; et al, Journal of Molecular Catalysis A: Chemical, 2017, 426, 451-457

합성 방법 3

반응 조건
1.1 Reagents: Tripotassium phosphate Solvents: Dimethylformamide ;  1 h, 190 °C
참조
Catalyst-Free N-Arylation Using Unactivated Fluorobenzenes
Diness, Frederik; et al, Angewandte Chemie, 2012, 51(32), 8012-8016

합성 방법 4

반응 조건
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  5 min, 60 °C
참조
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives
Machado, Antonio S.; et al, Current Organic Synthesis, 2021, 18(8), 844-853

합성 방법 5

반응 조건
1.1 15 min, 100 °C
참조
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

합성 방법 6

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
2.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt
2.2 0 - 5 °C
3.1 Reagents: Potassium bromide Solvents: Ethanol ;  1 h, 4 °C; 15 min, 100 °C
참조
Site Selective Concerted Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts
Vlasenko, Yulia A.; et al, Advanced Synthesis & Catalysis, 2023, 365(4), 535-543

합성 방법 7

반응 조건
1.1 Reagents: Tripotassium phosphate Solvents: Dimethylformamide ;  3 h, 150 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  2,2,2-Trifluoroethanol ;  rt
3.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt; rt → 5 °C
3.2 3 h, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
4.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
5.1 15 min, 100 °C
참조
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

합성 방법 8

반응 조건
1.1 Reagents: Oxygen Catalysts: Fluorapatite (Ca5F(PO4)3) (copper-exchanged) Solvents: Methanol ;  12 h, rt
참조
An Efficient N-Arylation of Heterocycles with Aryl-, Heteroaryl-, and Vinylboronic Acids Catalyzed by Copper Fluorapatite
Kantam, Mannepalli Lakshmi; et al, Helvetica Chimica Acta, 2010, 93(5), 974-979

합성 방법 9

반응 조건
1.1 Reagents: Potassium bromide Solvents: Ethanol ;  1 h, 4 °C; 15 min, 100 °C
참조
Site Selective Concerted Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts
Vlasenko, Yulia A.; et al, Advanced Synthesis & Catalysis, 2023, 365(4), 535-543

합성 방법 10

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: 2734916-87-9 Solvents: 1,2-Dichloroethane ;  12 h, 95 °C
참조
Tris-NHC-propagated self-supported polymer-based Pd catalysts for heterogeneous C-H functionalization
Mandal, Tanmoy; et al, Chemical Communications (Cambridge, 2021, 57(79), 10182-10185

합성 방법 11

반응 조건
1.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt
1.2 0 - 5 °C
2.1 Reagents: Potassium bromide Solvents: Ethanol ;  1 h, 4 °C; 15 min, 100 °C
참조
Site Selective Concerted Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts
Vlasenko, Yulia A.; et al, Advanced Synthesis & Catalysis, 2023, 365(4), 535-543

합성 방법 12

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: (SP-4-2)-Diiodo[[(4-methoxyphenyl)methyl]bis(3-methyl-1H-imidazol-1-yl-2(3H)-yli… Solvents: Acetonitrile ;  24 h, 95 °C
참조
Chelating Bis-N-heterocyclic Carbene-Palladium(II) Complexes for Oxidative Arene C-H Functionalization
Desai, Sai Puneet; et al, Organometallics, 2015, 34(12), 2731-2736

합성 방법 13

반응 조건
1.1 Reagents: Acetic acid ,  Lithium perchlorate Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ;  96 h, rt
참조
Electrophotocatalysis with a trisaminocyclopropenium radical dication
Huang, He; et al, Angewandte Chemie, 2019, 58(38), 13318-13322

합성 방법 14

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, rt
1.2 Solvents: Dimethylformamide ;  30 min, reflux
참조
Preparation, properties, and reactivity of carbonylrhodium(I) complexes of di(2-pyrazolylaryl)amido-pincer ligands
Wanniarachchi, Sarath; et al, Journal of Organometallic Chemistry, 2011, 696(23), 3623-3636

합성 방법 15

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  2,2,2-Trifluoroethanol ;  rt
2.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt; rt → 5 °C
2.2 3 h, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
3.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
4.1 15 min, 100 °C
참조
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

합성 방법 16

반응 조건
1.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
2.1 15 min, 100 °C
참조
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

합성 방법 17

반응 조건
1.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt; rt → 5 °C
1.2 3 h, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
2.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
3.1 15 min, 100 °C
참조
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

1-(2-Bromophenyl)pyrazole Raw materials

1-(2-Bromophenyl)pyrazole Preparation Products

추천 기사

추천 공급업체
atkchemica
(CAS:87488-84-4)1-(2-Bromophenyl)pyrazole
CL8235
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:87488-84-4)1-(2-Bromophenyl)pyrazole
A842243
순결:99%/99%
재다:5g/25g
가격 ($):175.0/636.0